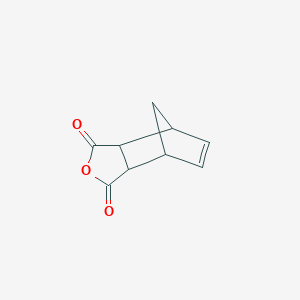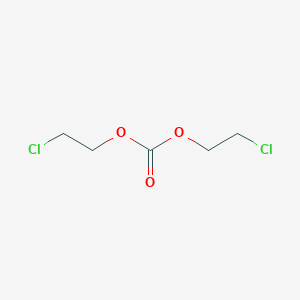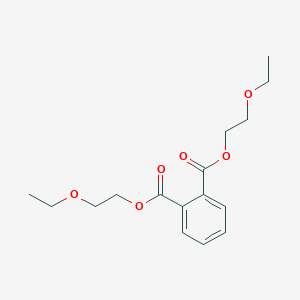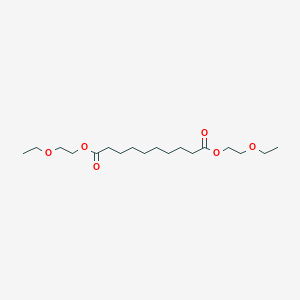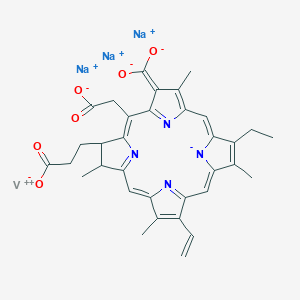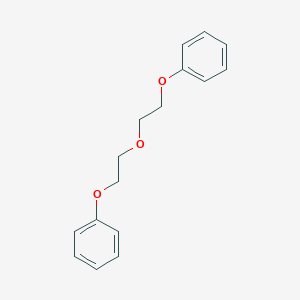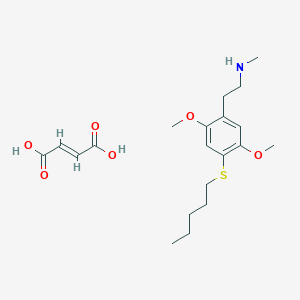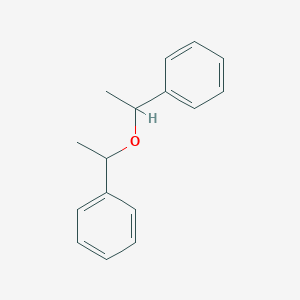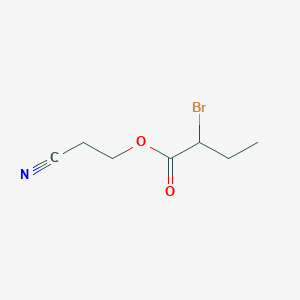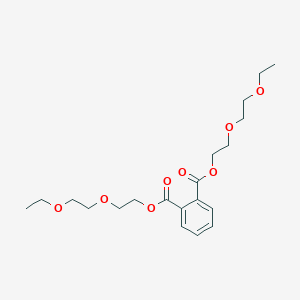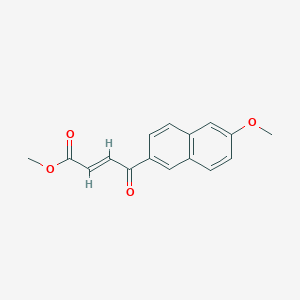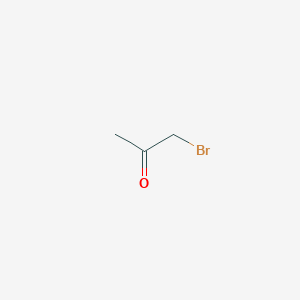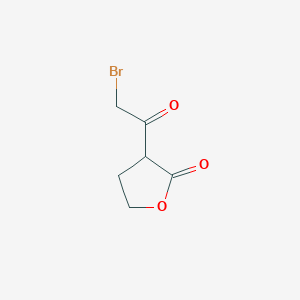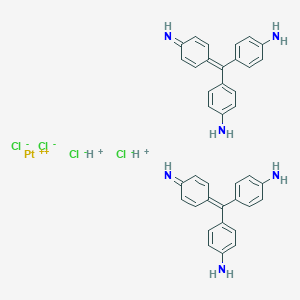
Tetrachloroplatinate dianion-basic fuchsin complex
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrachloroplatinate dianion-basic fuchsin complex is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a coordination compound that is formed by the reaction of tetrachloroplatinate dianion with basic fuchsin. The compound has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of tetrachloroplatinate dianion-basic fuchsin complex is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with cellular components, such as DNA and proteins. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of normal cellular homeostasis.
Biochemische Und Physiologische Effekte
Tetrachloroplatinate dianion-basic fuchsin complex has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines. The compound has also been shown to induce apoptosis in cancer cells, which is a promising mechanism for the development of anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tetrachloroplatinate dianion-basic fuchsin complex is its ease of synthesis and purification. The compound is also highly stable and can be stored for long periods without significant degradation. However, one of the limitations of the compound is its low solubility in organic solvents, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of tetrachloroplatinate dianion-basic fuchsin complex. One potential direction is the development of novel anticancer agents based on the compound. Another potential direction is the use of the compound in the development of electronic devices and sensors. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of neurodegenerative disorders.
Synthesemethoden
The synthesis of tetrachloroplatinate dianion-basic fuchsin complex involves the reaction of tetrachloroplatinate dianion with basic fuchsin in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of a stable and pure complex. The resulting product is a deep red colored powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Tetrachloroplatinate dianion-basic fuchsin complex has been extensively studied for its potential applications in various fields of science. In biochemistry, the compound has been used as a stain for the detection of nucleic acids and proteins in biological samples. It has also been studied for its potential use in cancer research and drug delivery systems.
In pharmacology, the compound has been studied for its potential use as an anticancer agent. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In materials science, tetrachloroplatinate dianion-basic fuchsin complex has been studied for its potential use in the development of sensors and electronic devices. The compound has been shown to exhibit excellent electrical conductivity and has been used in the fabrication of conductive polymers and thin films.
Eigenschaften
CAS-Nummer |
129770-31-6 |
|---|---|
Produktname |
Tetrachloroplatinate dianion-basic fuchsin complex |
Molekularformel |
C38H36Cl4N6Pt |
Molekulargewicht |
913.6 g/mol |
IUPAC-Name |
4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydron;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C19H17N3.4ClH.Pt/c2*20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;;;;;/h2*1-12,20H,21-22H2;4*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
KNGHEISVUXQDEI-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Kanonische SMILES |
[H+].[H+].C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Synonyme |
TC-Pl-BFC tetrachloroplatinate dianion-basic fuchsin complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)
